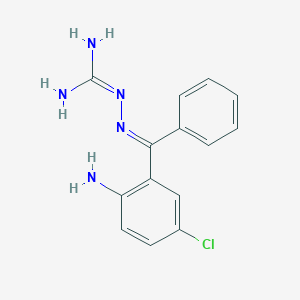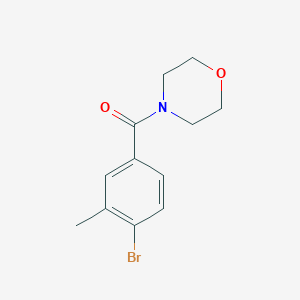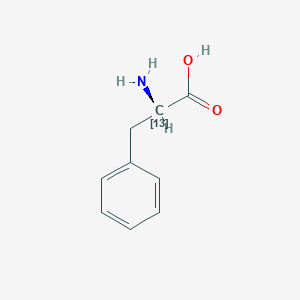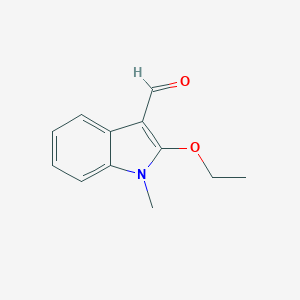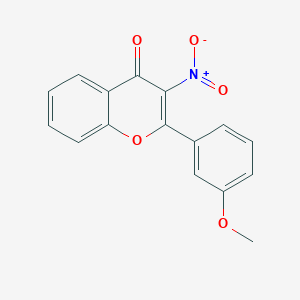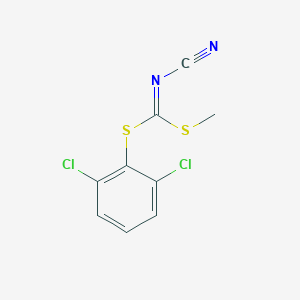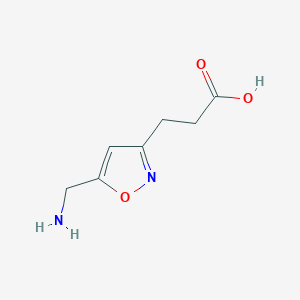
5-Aminomethylisoxazole-3-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminomethylisoxazole-3-propionic acid (AMPA) is a synthetic compound that belongs to the family of glutamate receptor agonists. It is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. AMPA is known to activate the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain.
作用机制
5-Aminomethylisoxazole-3-propionic acid binds to the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors and activates them, leading to depolarization of the postsynaptic neuron and the generation of action potentials. This process is known as fast excitatory neurotransmission. The activation of 5-Aminomethylisoxazole-3-propionic acid receptors can also lead to the induction of LTP or LTD, depending on the frequency and duration of the stimulation.
Biochemical and Physiological Effects
5-Aminomethylisoxazole-3-propionic acid has several biochemical and physiological effects on the brain. It can increase the release of neurotransmitters, such as dopamine and serotonin, and modulate their activity. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 5-Aminomethylisoxazole-3-propionic acid can also increase the number and density of 5-Aminomethylisoxazole-3-propionic acid receptors on the postsynaptic membrane, leading to enhanced synaptic transmission and plasticity.
实验室实验的优点和局限性
5-Aminomethylisoxazole-3-propionic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to use. It can induce LTP and LTD reliably and reproducibly, making it a useful tool for studying synaptic plasticity. However, there are also some limitations to using 5-Aminomethylisoxazole-3-propionic acid in lab experiments. It can be toxic to neurons at high concentrations, and its effects can be influenced by other factors, such as the presence of other neurotransmitters or neuromodulators.
未来方向
There are several future directions for research on 5-Aminomethylisoxazole-3-propionic acid. One area of interest is the development of new compounds that can selectively activate or inhibit 5-Aminomethylisoxazole-3-propionic acid receptors, without affecting other glutamate receptor subtypes. Another area of interest is the role of 5-Aminomethylisoxazole-3-propionic acid receptors in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Understanding the mechanisms of 5-Aminomethylisoxazole-3-propionic acid receptor dysfunction in these disorders could lead to the development of new therapies. Finally, there is also interest in the role of 5-Aminomethylisoxazole-3-propionic acid receptors in non-neuronal cells, such as immune cells and cancer cells, and their potential as therapeutic targets in these contexts.
Conclusion
In conclusion, 5-Aminomethylisoxazole-3-propionic acid is a synthetic compound that is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is known to activate the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. 5-Aminomethylisoxazole-3-propionic acid has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Understanding the mechanisms of 5-Aminomethylisoxazole-3-propionic acid receptor function and dysfunction could lead to the development of new therapies for neurological disorders and other diseases.
合成方法
5-Aminomethylisoxazole-3-propionic acid can be synthesized by several methods, but the most common one is the reaction between 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide and methylamine. This reaction leads to the formation of 5-Aminomethylisoxazole-3-propionic acid in high yields and purity. Other methods include the reaction between 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide and ammonia or primary amines.
科学研究应用
5-Aminomethylisoxazole-3-propionic acid is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is known to activate the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. 5-Aminomethylisoxazole-3-propionic acid is used to induce long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are believed to underlie learning and memory processes. 5-Aminomethylisoxazole-3-propionic acid is also used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
属性
CAS 编号 |
138741-63-6 |
|---|---|
产品名称 |
5-Aminomethylisoxazole-3-propionic acid |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c8-4-6-3-5(9-12-6)1-2-7(10)11/h3H,1-2,4,8H2,(H,10,11) |
InChI 键 |
IJLZDSHZAXWWRU-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CCC(=O)O)CN |
规范 SMILES |
C1=C(ON=C1CCC(=O)O)CN |
同义词 |
3-Isoxazolepropanoicacid,5-(aminomethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
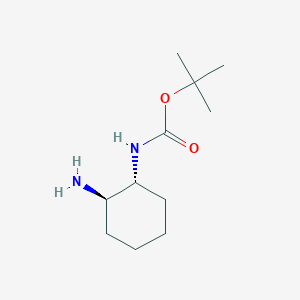

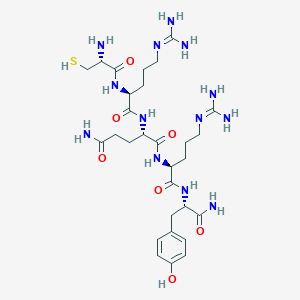
![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)
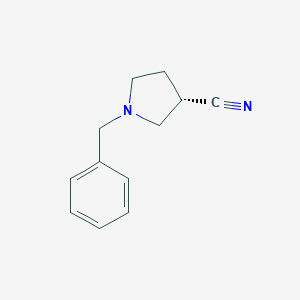
![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)
